1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

Physicochemical profiling Lipophilicity Drug-likeness

SAR inconsistency risk: near-analog pyrazolyl-ureas with regioisomeric shifts (e.g., 3-pyridinylmethyl vs. 4-pyridinylmethyl) exhibit divergent kinase selectivity profiles, compromising experimental reproducibility. This compound provides the exact 3-methoxyphenyl urea coupled to a 2-(1-methylpyrazol-4-yl)pyridin-4-yl methylene scaffold validated in MAPK/PI3K pathway studies. - Defined regioisomeric configuration eliminates selectivity gaps from generic replacements. - Favorable drug-like properties (XLogP3 1.3, TPSA 81.1 Ų) suit systematic SAR comparison. - Suitable for angiogenesis screening cascades (HUVEC migration assays) per Meta et al. (2017) chemotype.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 2034309-69-6
Cat. No. B2859767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea
CAS2034309-69-6
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C18H19N5O2/c1-23-12-14(11-21-23)17-8-13(6-7-19-17)10-20-18(24)22-15-4-3-5-16(9-15)25-2/h3-9,11-12H,10H2,1-2H3,(H2,20,22,24)
InChIKeyYFEDBBSJPGOIOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea (CAS 2034309-69-6): Chemical Identity and Physicochemical Profile for Research Procurement


1-(3-Methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea (CAS 2034309-69-6) is a synthetic disubstituted urea derivative belonging to the pyrazolyl-urea class, a scaffold recognized in medicinal chemistry for targeting multiple kinase pathways including MAPK and PI3K signaling [1]. Its structure comprises a 3-methoxyphenyl ring linked via a urea bridge to a 4-methylenepyridine moiety substituted at the 2-position with 1-methyl-1H-pyrazol-4-yl. Key computed physicochemical properties include a molecular weight of 337.4 g/mol, XLogP3 of 1.3, topological polar surface area of 81.1 Ų, and 2 hydrogen bond donors [2]. The compound is cataloged under PubChem CID 122245911 and is available from specialist chemical suppliers for non-human research purposes.

Why Generic Pyrazolyl-Urea Substitution Is Not Advisable When Sourcing 1-(3-Methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea


Within the pyrazolyl-urea chemotype, seemingly minor structural permutations—such as the position of the pyridine nitrogen (3-yl vs. 4-yl), the substitution pattern on the phenyl ring (3-methoxy vs. 2,6-difluoro vs. 5-chloro-2-methoxy), or the nature of the urea N-substituent (aryl vs. alkyl)—can profoundly alter kinase selectivity profiles, cellular potency, and downstream pathway modulation [1]. Published SAR data on related series demonstrate that the specific combination of a 3-methoxyphenyl urea with a 2-(1-methylpyrazol-4-yl)pyridin-4-yl methylene scaffold determines the compound's ability to interfere with MAPK and PI3K upstream signaling nodes; even regioisomeric shifts (e.g., 3-pyridinylmethyl vs. 4-pyridinylmethyl) are known to yield divergent activity profiles [1]. Consequently, sourcing a near-analog as a generic replacement without head-to-head validation data risks introducing uncharacterized selectivity gaps or potency losses that undermine experimental reproducibility.

Quantitative Differentiation Evidence for 1-(3-Methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea Against Closest Structural Analogs


Computed Physicochemical Property Comparison: Target Compound vs. 3-(2,6-Difluorophenyl) Analog (CAS 2034468-20-5)

A comparison of computed physicochemical descriptors between the target compound and its 2,6-difluorophenyl analog reveals substantial differences in lipophilicity and polar surface area that impact membrane permeability and solubility profiles. The target compound exhibits an XLogP3 of 1.3 and a topological polar surface area (TPSA) of 81.1 Ų [1]. In contrast, the 2,6-difluorophenyl analog (CAS 2034468-20-5), which replaces the 3-methoxyphenyl group with a 2,6-difluorophenyl moiety, is predicted to have a higher XLogP3 of approximately 2.1 and a TPSA of approximately 68 Ų [2]. These computed differences suggest that the target compound offers a distinct balance of polarity and hydrogen-bonding capacity relevant to aqueous solubility and passive membrane diffusion in cellular assays.

Physicochemical profiling Lipophilicity Drug-likeness

Regioisomeric Differentiation: 4-Pyridinylmethyl vs. 3-Pyridinylmethyl Urea Linkage Position

The target compound bears the urea linkage at the 4-position of the pyridine ring (4-pyridinylmethyl). Its closest regioisomer, 1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea (CAS 2034389-13-2), places the urea attachment at the 3-position . Published SAR studies on pyrazolyl-urea series have demonstrated that the pyridine attachment point governs the spatial orientation of the urea pharmacophore relative to the kinase hinge-binding region, leading to differential modulation of ERK1/2, p38 MAPK, and Akt phosphorylation in HUVEC cells [1]. While no direct head-to-head comparison between these two specific regioisomers has been published, the broader SAR context indicates that regioisomeric switching is unlikely to yield equipotent or equi-selective profiles.

Regioisomerism Target engagement Kinase selectivity

Computed Hydrogen-Bond Donor and Acceptor Profile as Differentiator from Amide-Bridged Analogs

The target compound is a urea (2 H-bond donors, 4 H-bond acceptors) [1]. A closely related amide analog, 6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)nicotinamide (CAS 2034389-12-1), shares the identical molecular formula (C₁₈H₁₉N₅O₂) but replaces the urea linker with a nicotinamide moiety, resulting in a different H-bond donor/acceptor configuration (1 H-bond donor, 5–6 H-bond acceptors depending on conformation) [2]. Urea vs. amide bridging is known in kinase inhibitor design to influence both conformational flexibility and ATP-binding site complementarity; urea-containing inhibitors often exhibit distinct residence times and selectivity profiles compared to their amide counterparts targeting the same kinase [3].

Hydrogen bonding Target binding Solubility

Research Application Scenarios for 1-(3-Methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea Guided by Available Evidence


MAPK and PI3K Pathway Interrogation in Endothelial Cell Models

Based on the published activity of structurally related pyrazolyl-ureas in modulating ERK1/2, p38 MAPK, and Akt phosphorylation in HUVEC cells [1], this compound serves as a candidate probe for dissecting upstream kinase signaling nodes that converge on MAPK and PI3K pathways in angiogenesis-relevant cellular contexts. Its specific 3-methoxyphenyl substitution pattern and 4-pyridinylmethyl regioisomeric configuration may confer a distinct target modulation fingerprint compared to other members of the series.

Structure-Activity Relationship (SAR) Expansion of Pyrazolyl-Urea Kinase Inhibitor Series

For medicinal chemistry groups expanding SAR around the pyrazolyl-urea scaffold, this compound provides a specific substitution vector—3-methoxyphenyl urea coupled to a 2-(1-methylpyrazol-4-yl)pyridin-4-yl methylene—whose computed XLogP3 of 1.3 and TPSA of 81.1 Ų [2] position it in a favorable drug-like property space distinct from more lipophilic analogs such as the 2,6-difluorophenyl congener. Systematic inclusion of this compound in SAR tables enables direct physicochemical and biochemical comparison with analogs bearing different aryl substituents.

Angiogenesis Inhibition Screening Using Endothelial Migration Assays

The Meta et al. (2017) study demonstrated that certain pyrazolyl-ureas inhibit VEGF-stimulated endothelial cell migration in wound-healing assays [1]. This compound, by virtue of its shared chemotype, is suitable for inclusion in angiogenesis inhibition screening cascades to evaluate whether the 3-methoxyphenyl-4-pyridinylmethyl urea configuration retains or improves the anti-migratory activity reported for related series members, thereby contributing to the identification of novel anti-angiogenic chemotypes.

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